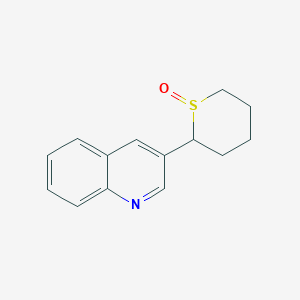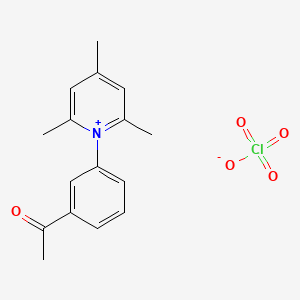
1-(3-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a complex organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of a pyridinium ring substituted with acetyl and methyl groups, and it is paired with a perchlorate anion. Pyridinium salts are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 3-acetylphenylboronic acid with 2,4,6-trimethylpyridine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting pyridinium salt is then treated with perchloric acid to obtain the perchlorate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
1-(3-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The acetyl and methyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
科学研究应用
1-(3-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of 1-(3-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(3-Acetylphenyl)-2,4,6-trimethylpyridine: Similar structure but lacks the pyridinium ion.
2,4,6-Trimethylpyridine: A simpler compound with only methyl groups on the pyridine ring.
3-Acetylphenylboronic acid: Contains the acetylphenyl group but lacks the pyridinium structure.
Uniqueness
1-(3-Acetylphenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its combination of acetyl, methyl, and pyridinium groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
90018-20-5 |
|---|---|
分子式 |
C16H18ClNO5 |
分子量 |
339.77 g/mol |
IUPAC 名称 |
1-[3-(2,4,6-trimethylpyridin-1-ium-1-yl)phenyl]ethanone;perchlorate |
InChI |
InChI=1S/C16H18NO.ClHO4/c1-11-8-12(2)17(13(3)9-11)16-7-5-6-15(10-16)14(4)18;2-1(3,4)5/h5-10H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
BHMMMORZBQANAK-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC(=C2)C(=O)C)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)
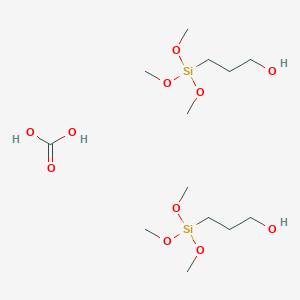
![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)
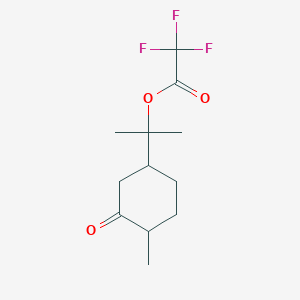

![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
oxophosphanium](/img/structure/B14377336.png)

![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)
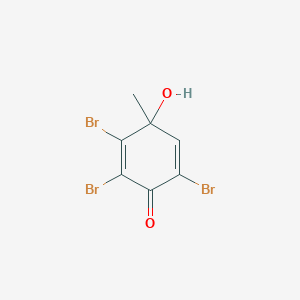

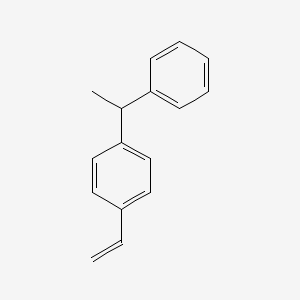
![Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate](/img/structure/B14377364.png)
